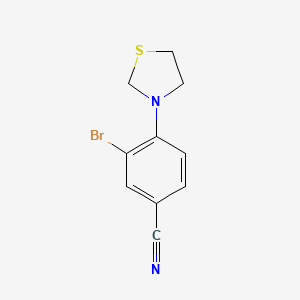
3-Bromo-4-(thiazolidin-3-yl)benzonitrile
概要
説明
3-Bromo-4-(thiazolidin-3-yl)benzonitrile is a compound that features a thiazolidine ring attached to a benzonitrile moiety with a bromine atom at the 3-position. Thiazolidine motifs are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(thiazolidin-3-yl)benzonitrile typically involves the reaction of 3-bromo-4-chlorobenzonitrile with thiazolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs .
化学反応の分析
Types of Reactions
3-Bromo-4-(thiazolidin-3-yl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazolidine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution: Products like 3-azido-4-(thiazolidin-3-yl)benzonitrile.
Oxidation: Oxidized derivatives of the thiazolidine ring.
Reduction: Reduced forms of the thiazolidine ring.
科学的研究の応用
3-Bromo-4-(thiazolidin-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Bromo-4-(thiazolidin-3-yl)benzonitrile involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The bromine atom and nitrile group can also participate in binding interactions, enhancing the compound’s biological activity .
類似化合物との比較
Similar Compounds
3-Bromo-4-(thiazolidin-3-yl)benzonitrile: Unique due to the presence of both bromine and thiazolidine moieties.
4-(Bromomethyl)benzonitrile: Lacks the thiazolidine ring but has a similar benzonitrile structure.
3-Bromo-4-methoxybenzonitrile: Contains a methoxy group instead of the thiazolidine ring.
Uniqueness
This compound is unique due to its combination of a thiazolidine ring and a bromine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
生物活性
3-Bromo-4-(thiazolidin-3-yl)benzonitrile (CAS No. 1774896-33-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidine moiety linked to a benzonitrile scaffold, which is known to influence its biological properties. The presence of bromine and the thiazolidine ring can enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazolidine ring may facilitate binding to various biological targets, potentially modulating pathways involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, disrupting metabolic pathways.
- Receptor Modulation: It could modulate receptor activity, influencing cellular responses.
Biological Activity Overview
Research indicates that compounds containing thiazolidine structures often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Studies have shown that thiazolidine derivatives can possess substantial antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Thiazolidine derivatives have been reported to inhibit cancer cell proliferation in various studies.
Case Studies
- Study on Antimycobacterial Activity:
- Cytotoxicity Assessment:
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazolidine ring and the substitution pattern on the benzonitrile moiety significantly affect the biological activity of these compounds. For instance:
- Bromine Substitution: The presence of bromine enhances the lipophilicity and binding affinity to target proteins.
- Thiazolidine Variants: Alterations in the thiazolidine structure can lead to varying levels of enzyme inhibition and receptor modulation.
特性
IUPAC Name |
3-bromo-4-(1,3-thiazolidin-3-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-9-5-8(6-12)1-2-10(9)13-3-4-14-7-13/h1-2,5H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGBVUPRZUSILK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=C(C=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















